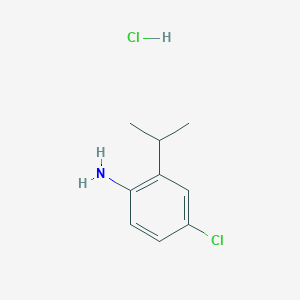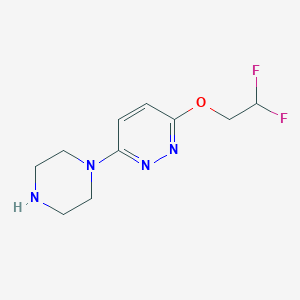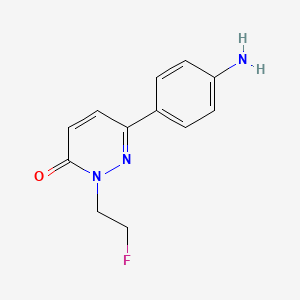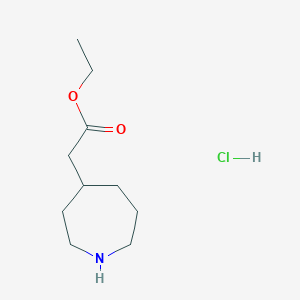![molecular formula C12H24N2O B1492452 1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol CAS No. 2144284-29-5](/img/structure/B1492452.png)
1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-(4-(Dimethylamino)piperidin-1-yl)methylcyclobutan-1-ol, or 1-DMAP-CB, is an organic compound with a unique and versatile structure. It is a cyclobutane derivative of dimethylaminopiperidine and has been used in a variety of research applications, including organic synthesis and drug discovery. Its structure is composed of two cyclobutane rings with a single nitrogen atom at the center, which makes it a valuable building block for a range of chemical compounds.
Wissenschaftliche Forschungsanwendungen
1-DMAP-CB has a wide range of applications in scientific research. It has been used as a building block for the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of biologically active molecules and in the study of enzyme-catalyzed reactions. Additionally, it has been used to study the structure-activity relationships of various molecules and to develop new drugs.
Wirkmechanismus
1-DMAP-CB has a unique structure that allows it to interact with a variety of biological molecules. It can bind to proteins, enzymes, and receptors and can interact with them in various ways. It can act as an inhibitor, activator, or modulator of the target molecule, depending on the nature of the interaction. Additionally, it can form complexes with other molecules and can be used to study the structure-activity relationships of various molecules.
Biochemical and Physiological Effects
1-DMAP-CB has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to modulate the activity of enzymes and receptors, as well as to inhibit or activate various pathways. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have neuroprotective effects and to be beneficial in the treatment of various diseases, including cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-DMAP-CB has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study a wide range of biochemical and physiological processes. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that 1-DMAP-CB is a relatively new compound and its effects on biological systems are still being studied. Therefore, it is important to exercise caution when using it in experiments.
Zukünftige Richtungen
1-DMAP-CB has a wide range of potential applications in scientific research. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, research should be conducted to explore the structure-activity relationships of various molecules and to develop new drugs based on its structure. Finally, research should focus on developing new synthesis methods for 1-DMAP-CB and improving existing methods.
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)piperidin-1-yl]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13(2)11-4-8-14(9-5-11)10-12(15)6-3-7-12/h11,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEUXJASORMCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)


![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)





![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)

![2-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1492390.png)
